
Idebenone
概述
描述
It was initially developed by Takeda Pharmaceutical Company in the 1980s for the treatment of Alzheimer’s disease and other cognitive disorders . Idebenone is a potent antioxidant and a vital component of the electron transport chain in mitochondria, where it plays a crucial role in cellular energy production . It has been investigated for various therapeutic applications, including neurodegenerative diseases, mitochondrial disorders, and visual impairment .
准备方法
合成路线和反应条件
依达拉奉可以使用辅酶 Q10 和 11-羟基十一烷酸作为起始原料合成。 合成涉及使用金属盐催化剂(如硫酸铜、醋酸铜或碳酸银)进行选择性氯化,然后在氧气保护下用过氧化氢进行自由基烷基化 . 反应体系通过提取、洗涤、干燥、真空蒸馏和柱层析得到依达拉奉的黄色针状晶体 .
工业生产方法
依达拉奉的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该过程涉及使用具有成本效益的催化剂和试剂,并且反应条件经过精心控制以最大限度地提高产率和纯度。 最终产品通过一系列纯化步骤获得,包括结晶和色谱 .
化学反应分析
反应类型
依达拉奉会经历各种化学反应,包括氧化、还原和取代。 该化合物可以通过双电子还原过程还原为依达拉奉醇 (IdBH2) . 它还参与取代反应,其中甲氧基可以在特定条件下被其他官能团取代 .
常用试剂和条件
涉及依达拉奉的反应中使用的常用试剂包括用于氧化的过氧化氢、用于氯化的金属催化剂和用于还原反应的还原剂 . 反应通常在受控的温度和压力条件下进行,以确保最佳产率和产物稳定性 .
主要生成产物
依达拉奉反应生成的主要产物包括依达拉奉醇 (IdBH2) 和各种取代衍生物,具体取决于所用试剂和条件 . 这些产物保留了依达拉奉的苯醌核心结构,但表现出不同的化学和生物学特性。
科学研究应用
Neurological Disorders
Friedreich Ataxia
One of the primary areas of research for idebenone is Friedreich ataxia, a degenerative disease affecting the nervous system. A Phase 3 clinical trial aimed to assess the efficacy of this compound on neurological function in patients with this condition. Results indicated that while this compound showed some improvement in the International Cooperative Ataxia Rating Scale (ICARS), the differences compared to placebo were not statistically significant. However, subgroup analyses suggested that patients with milder symptoms (lower ICARS scores) experienced more substantial benefits from this compound treatment .
Idiopathic REM Sleep Behavior Disorder (iRBD)
Recent studies have also focused on this compound's potential in treating iRBD, a precursor to neurodegenerative diseases like Parkinson's disease. The EITRS study is currently evaluating the efficacy and safety of this compound over a five-year period. Preliminary data suggest that this compound may reduce the conversion rate to synucleinopathies from 47% in placebo groups to an anticipated 25% in those treated with this compound .
Visual Impairments
Leber’s Hereditary Optic Neuropathy (LHON)
This compound has been investigated for its effectiveness in treating LHON, a genetic disorder that leads to vision loss. The RHODOS trial demonstrated that patients receiving this compound showed significant improvements in visual acuity compared to those receiving placebo. Specifically, the mean change in logarithm of the minimal angle of resolution (logMAR) values indicated a positive response in visual function among younger patients under 30 years old .
Table 1: Summary of Key Outcomes from LHON Studies
Study | Treatment Group | Improvement (logMAR) | Statistical Significance |
---|---|---|---|
RHODOS Trial | This compound | -0.135 | p < 0.05 |
Placebo | Placebo | -0.071 | Not significant |
Mitochondrial Dysfunction
This compound's role as an antioxidant has led to its exploration in conditions related to mitochondrial dysfunction. Research indicates that it can stimulate mitochondrial function and protect against oxidative stress, which is crucial in diseases like Friedreich ataxia and other mitochondrial disorders .
Case Studies and Real-World Evidence
Several retrospective studies have documented real-world experiences with this compound treatment across various conditions:
- Friedreich Ataxia: A real-world clinical experience study reported recovery rates of approximately 32% among patients treated with this compound, indicating its potential utility in clinical practice .
- Visual Recovery: Case reports have shown patients with LHON achieving significant visual recovery after this compound treatment, reinforcing findings from controlled trials .
作用机制
相似化合物的比较
生物活性
Idebenone, a synthetic analog of coenzyme Q10, has garnered significant attention for its potential therapeutic applications, particularly in neurodegenerative diseases and mitochondrial disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.
Antioxidant Properties
this compound exhibits potent antioxidant activity, which is crucial for its protective effects against oxidative stress. It enhances the expression of various endogenous antioxidants, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) . This modulation helps to reduce reactive oxygen species (ROS) generation and lipid peroxidation in cellular models .
Anti-Inflammatory Effects
Research indicates that this compound can inhibit the expression of pro-inflammatory mediators in macrophages. In vitro studies have demonstrated that this compound reduces levels of inflammatory cytokines and enzymes in response to lipopolysaccharide (LPS) stimulation, suggesting its potential in managing systemic inflammatory diseases .
Neuroprotective Effects
this compound's ability to cross the blood-brain barrier allows it to exert neuroprotective effects. It has been shown to stabilize mitochondrial function and improve energy metabolism in neuronal cells, which is particularly beneficial in conditions like Alzheimer's disease and Leber's hereditary optic neuropathy (LHON) .
Case Studies and Clinical Trials
-
Leber's Hereditary Optic Neuropathy (LHON)
A multicenter study involving 199 patients with LHON demonstrated that this compound treatment significantly stabilized and restored vision when administered within one year of symptom onset. The treatment group showed a notable improvement compared to an external control cohort .Study Sample Size Treatment Duration Primary Outcome LEROS Study 199 patients Up to 24 months Vision stabilization EAP Study 87 patients Varies 60% benefit in vision improvement -
Alzheimer's Disease
A randomized controlled trial compared this compound with tacrine in Alzheimer's patients. The results indicated that this compound was well-tolerated and showed potential benefits in cognitive function without significant adverse effects . -
Idiopathic REM Sleep Behavior Disorder (iRBD)
The EITRS study is ongoing to assess the long-term efficacy of this compound in patients with iRBD. Preliminary data suggest a decrease in conversion rates from iRBD to Parkinson's disease among those treated with this compound .
Safety Profile
This compound has been generally well-tolerated across various studies. In a long-term safety study involving LHON patients, no significant adverse effects were reported, reinforcing its safety for chronic use . Commonly reported side effects include gastrointestinal disturbances, but these are typically mild.
属性
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMMRGNQUBGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040678 | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58186-27-9 | |
Record name | Idebenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58186-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idebenone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | idebenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDEBENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。